N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a methoxy group, and a sulfonamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the benzyl and methoxy groups, followed by the sulfonamide formation. One common method involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide.
Reduction: Formation of N-benzyl-4-methoxy-3-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine for treating bacterial infections in livestock.
Uniqueness
N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is unique due to its specific structural features, such as the benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in varying pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
IUPAC Name |
N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-18(24(3,19)20)15-11-14(9-10-16(15)23-2)25(21,22)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKLKDWWWICHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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